N-[(furan-2-yl)methyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
CAS No.: 727689-62-5
Cat. No.: VC5852523
Molecular Formula: C16H14N2O2S2
Molecular Weight: 330.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 727689-62-5 |
|---|---|
| Molecular Formula | C16H14N2O2S2 |
| Molecular Weight | 330.42 |
| IUPAC Name | N-(furan-2-ylmethyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C16H14N2O2S2/c19-15(17-9-13-7-4-8-20-13)11-22-16-18-14(10-21-16)12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,17,19) |
| Standard InChI Key | VEGHCJCATXMVKW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NCC3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
N-[(Furan-2-yl)methyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide integrates three distinct structural domains (Figure 1):
-
Furan moiety: A five-membered oxygen-containing heterocycle linked to a methylamine group.
-
Thiazole core: A sulfur- and nitrogen-containing aromatic ring substituted at the 4-position with a phenyl group.
-
Sulfanyl-acetamide bridge: A flexible spacer connecting the furan and thiazole units via a thioether (–S–) and amide (–CONH–) bond.
The IUPAC name, N-(furan-2-ylmethyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide, reflects this connectivity. Key stereoelectronic features include:
-
Planarity: The thiazole and furan rings adopt planar conformations, facilitating π-π stacking interactions with biological targets.
-
Hydrogen-bonding capacity: The amide group serves as both a hydrogen bond donor (N–H) and acceptor (C=O), enhancing binding specificity.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.42 g/mol |
| SMILES | C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NCC3=CC=CO3 |
| InChI Key | VEGHCJCATXMVKW-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| PubChem CID | 1263321 |
Solubility data remain unreported, though computational predictions (e.g., LogP ≈ 3.1) suggest moderate lipophilicity, favoring membrane permeability.
Synthesis and Structural Analogues
Structural Analogues and SAR Insights
Comparative analysis of related compounds highlights structure-activity relationship (SAR) trends:
-
4-Substituted thiazoles: The phenyl group at the thiazole’s 4-position (as in) enhances hydrophobic interactions vs. methyl or fluoro substituents (e.g., ) .
-
Sulfanyl vs. sulfonyl linkers: The thioether bridge in may improve metabolic stability compared to sulfone analogues.
-
Furan vs. other heterocycles: Replacing furan with pyrrole or thiophene (as in) alters electronic profiles and bioavailability.
| Target | Proposed Mechanism | Relevance to |
|---|---|---|
| p38 MAPK | Competitive ATP-binding inhibition | Likely, given thiazole’s role |
| PDE-4 | Allosteric modulation of catalytic domain | Plausible via acetamide flexibility |
| Bacterial DHFR | Substrate mimicry | Structurally supported |
Challenges and Future Directions
Knowledge Gaps
-
Synthetic reproducibility: Lack of published protocols hinders large-scale production.
-
ADMET profiling: Absence of solubility, permeability, and toxicity data limits preclinical assessment.
-
Target identification: High-throughput screening is required to elucidate precise molecular targets.
Research Priorities
-
Optimized synthesis: Develop scalable routes with >70% yield and minimal byproducts.
-
In vitro bioassays: Prioritize antimicrobial and anti-inflammatory testing using standardized models (e.g., MIC assays, LPS-stimulated macrophages).
-
Computational modeling: Molecular docking studies to predict binding affinities for kinase and PDE targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume